molecular formula C2H7NO3S B3021223 Ethylsulfamic acid CAS No. 4626-94-2

Ethylsulfamic acid

Cat. No.: B3021223
CAS No.: 4626-94-2
M. Wt: 125.15 g/mol
InChI Key: NZZOAMPXUAJBIA-UHFFFAOYSA-N
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Description

Ethylsulfamic acid, with the molecular formula C2H7NO3S, is an organic compound that belongs to the class of organosulfonic acids. It is characterized by the presence of a sulfonic acid group attached to an ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsulfamic acid can be synthesized through the reaction of ethylamine with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C2H5NH2 + SO3 → C2H7NO3S} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where ethylamine is reacted with sulfur trioxide or chlorosulfonic acid. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: Ethylsulfamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethylamine and other amine derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Ethylsulfamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylsulfamic acid involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The sulfonic acid group plays a crucial role in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Ethylsulfamic acid can be compared with other similar compounds, such as:

    Methanesulfonic acid: Similar in structure but with a methyl group instead of an ethyl group. It is widely used as a catalyst and in electroplating.

    Butylsulfamic acid: Contains a butyl group and is used in similar applications as this compound but with different reactivity and solubility properties.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ethyl group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

ethylsulfamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c1-2-3-7(4,5)6/h3H,2H2,1H3,(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVVHUQWDOGLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963532
Record name Ethylsulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4626-94-2
Record name N-Ethylsulfamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4626-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC54924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylsulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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